

Technical Guide: Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS No. 142314-72-5)

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Compound of Interest

Compound Name:	Methyl 2-(bromomethyl)-3-fluorobenzoate
Cat. No.:	B118828

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Methyl 2-(bromomethyl)-3-fluorobenzoate**, a key chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical Identity and Properties

Methyl 2-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic ester. Its structure, featuring a reactive bromomethyl group and a fluorine substituent, makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of **Methyl 2-(bromomethyl)-3-fluorobenzoate**

Property	Value	Source
CAS Number	142314-72-5	N/A
Molecular Formula	C ₉ H ₈ BrFO ₂	N/A
Molecular Weight	247.06 g/mol	N/A
Predicted Density	1.534 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	301.3 ± 37.0 °C	[1]
InChI	1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3	[2]
InChIKey	JZULUDYJULULLS-UHFFFAOYSA-N	[2]
SMILES	COC(=O)C1=C(C=CC=C1F)CBr	N/A

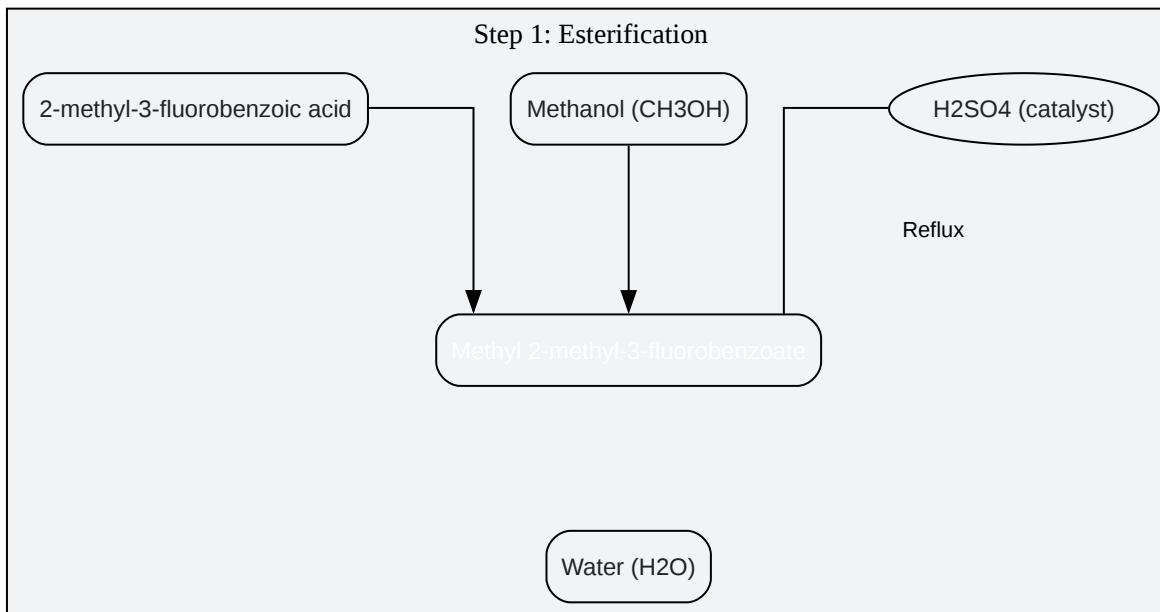
Synthesis and Mechanism

The synthesis of **Methyl 2-(bromomethyl)-3-fluorobenzoate** is typically achieved through a two-step process starting from 2-methyl-3-fluorobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a selective radical bromination of the methyl group.

Step 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate

The precursor, Methyl 2-methyl-3-fluorobenzoate, is synthesized by the esterification of 2-methyl-3-fluorobenzoic acid with methanol, typically catalyzed by a strong acid such as sulfuric acid.

Diagram 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate



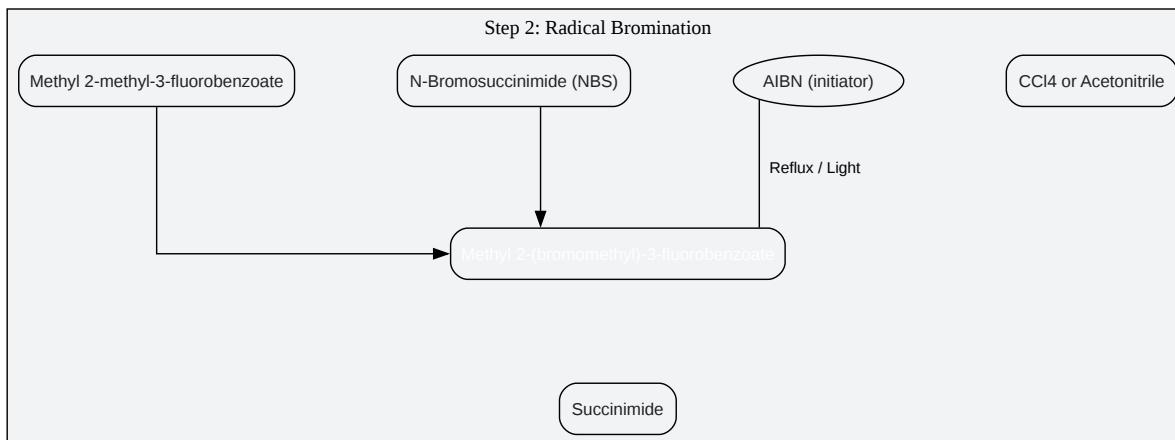
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Caption: Esterification of 2-methyl-3-fluorobenzoic acid.

Step 2: Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate

The target compound is synthesized via a Wohl-Ziegler reaction, which involves the radical bromination of the benzylic methyl group of Methyl 2-methyl-3-fluorobenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN).

Diagram 2: Synthesis of **Methyl 2-(bromomethyl)-3-fluorobenzoate**



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Caption: Radical bromination of the precursor.

Experimental Protocols

Synthesis of Methyl 2-methyl-3-fluorobenzoate (Precursor)

Objective: To synthesize Methyl 2-methyl-3-fluorobenzoate via Fischer esterification.

Materials:

- 2-methyl-3-fluorobenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)

- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- To a solution of 2-methyl-3-fluorobenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1 equivalents) while cooling in an ice bath.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methyl-3-fluorobenzoate.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate (Target Compound)

Objective: To synthesize **Methyl 2-(bromomethyl)-3-fluorobenzoate** via radical bromination.

Materials:

- Methyl 2-methyl-3-fluorobenzoate
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (or acetonitrile)
- Hexane

Procedure:

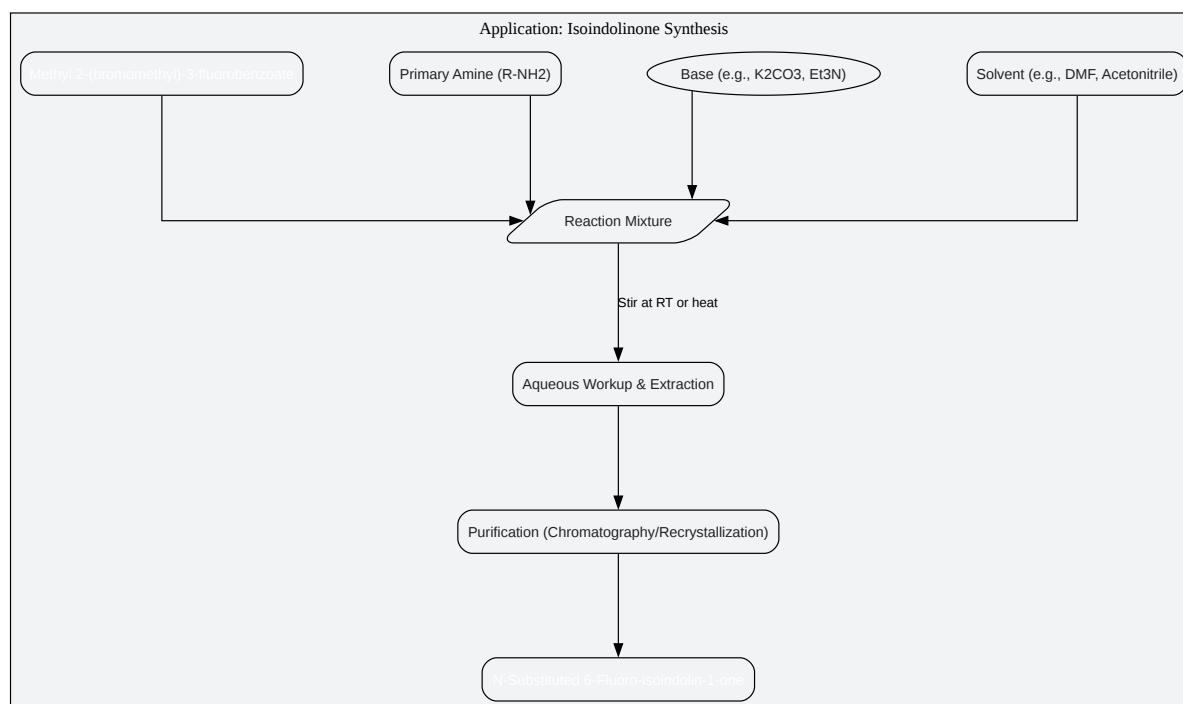
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-fluorobenzoate (1 equivalent) in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the solution.
- Heat the mixture to reflux (around 77°C for CCl_4) and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.
- Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC-MS. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.
- Cool the reaction mixture to room temperature and filter to remove the succinimide.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Methyl 2-(bromomethyl)-3-fluorobenzoate** by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Applications in Synthesis: Synthesis of N-Substituted Isoindolinones

Methyl 2-(bromomethyl)-3-fluorobenzoate is a valuable electrophile for the synthesis of various heterocyclic compounds. A primary application is in the synthesis of N-substituted isoindolinones, which are important scaffolds in medicinal chemistry. The reaction proceeds via

an initial nucleophilic substitution of the bromide by a primary amine, followed by an intramolecular cyclization.

Diagram 3: General Workflow for Isoindolinone Synthesis

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Caption: Workflow for synthesizing N-substituted isoindolinones.

Experimental Protocol: Synthesis of a Representative N-Substituted 6-Fluoro-isoindolin-1-one

Objective: To demonstrate the utility of **Methyl 2-(bromomethyl)-3-fluorobenzoate** in the synthesis of an N-substituted isoindolinone.

Materials:

- **Methyl 2-(bromomethyl)-3-fluorobenzoate**
- A primary amine (e.g., benzylamine)
- Potassium carbonate (or triethylamine)
- Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate
- Water and Brine

Procedure:

- To a solution of the primary amine (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
- Add a solution of **Methyl 2-(bromomethyl)-3-fluorobenzoate** (1 equivalent) in DMF dropwise to the stirred mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60°C for 2-4 hours to facilitate the reaction. Monitor by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the resulting crude N-substituted 6-fluoro-isoindolin-1-one by column chromatography on silica gel or by recrystallization.

Signaling Pathways

Currently, there is no specific information in the public domain linking **Methyl 2-(bromomethyl)-3-fluorobenzoate** directly to any biological signaling pathways. Its primary role is that of a synthetic intermediate used to construct larger, biologically active molecules. The biological activity of the final products will depend on their overall structure and the targets they are designed to interact with.

Safety Information

Methyl 2-(bromomethyl)-3-fluorobenzoate should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified scientific professionals and is not a substitute for rigorous, experimentally validated procedures and safety assessments.

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